5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid
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Overview
Description
5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7NO3. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with a cyano group (–CN) and a carboxylic acid group (–COOH). The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde or ketone, the compound can be synthesized through a series of condensation and cyclization reactions, often involving catalysts such as Lewis acids or bases .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine are used for esterification.
Major Products: The major products formed from these reactions include various substituted pyran derivatives, amides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3,4-Dihydro-2H-pyran-5-carboxylic acid
- 2H-Pyran-5-carboxylic acid, 3,4-dihydro-
- 5,6-Dihydro-4H-pyran-2-carbonitrile
Uniqueness: 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in synthetic organic chemistry and a versatile tool in scientific research .
Properties
CAS No. |
76245-01-7 |
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Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c8-3-5-1-2-6(7(9)10)11-4-5/h4,6H,1-2H2,(H,9,10) |
InChI Key |
UCWRPUQOOGWVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1C(=O)O)C#N |
Origin of Product |
United States |
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